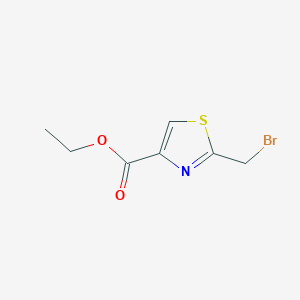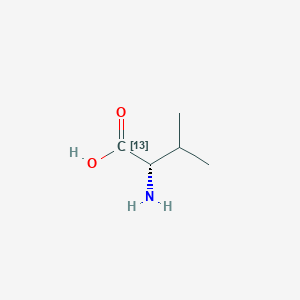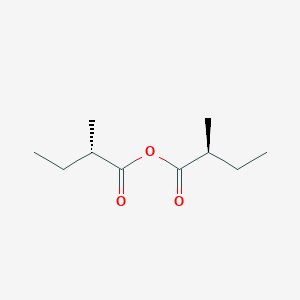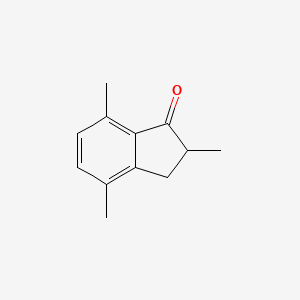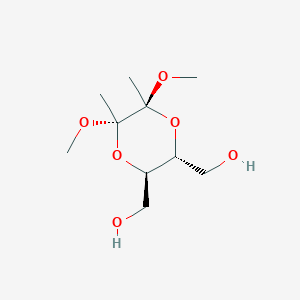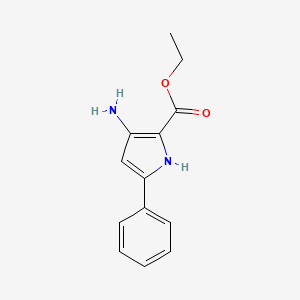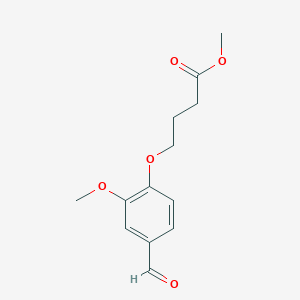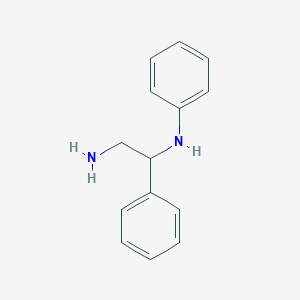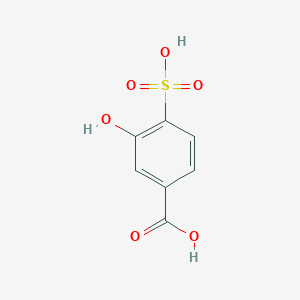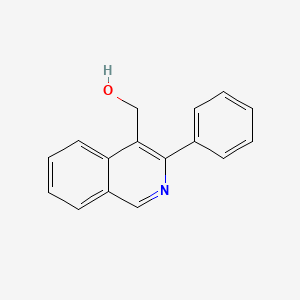
(3-Phenylisoquinolin-4-yl)methanol
Vue d'ensemble
Description
Applications De Recherche Scientifique
Synthesis and Cytotoxic Activity
- Synthesis of Isoxazole Derivatives : Novel isoxazole derivatives synthesized using (3-arylisoxazol-5-yl) methanol showed potent cytotoxicity against human cancer cell lines. These derivatives, including 5-(3-alkylquinolin-2-yl)-3-aryl isoxazole, displayed IC50 values of <12 μM, indicating their potential as anticancer agents (Rao et al., 2014).
Physicochemical Properties and Stability
- Antitumor Derivative CWJ-a-5 : A novel 3-arylisoquinoline derivative, CWJ-a-5, showed potent antitumor activity. Its aqueous stability, pH, ionic strength, temperature dependence, and physicochemical properties were thoroughly examined. The stability and shelf-life of CWJ-a-5 were significant for clinical evaluation (Kim et al., 2002).
Impact on Lipid Dynamics
- Effect of Methanol in Biological Studies : Methanol, used as a solubilizing agent for transmembrane proteins/peptides, significantly impacts lipid dynamics. It influences lipid transfer and flip-flop kinetics in biomembranes, crucial for understanding cell survival and protein reconstitution (Nguyen et al., 2019).
Chemo-enzymatic Synthesis
- Continuous-flow Enzymatic Resolution : The chemo-enzymatic synthesis of calycotomine enantiomers via continuous-flow enzymatic resolution strategy utilized N-Boc-protected tetrahydroisoquinoline amino alcohols. This process demonstrated high enantioselectivity and efficiency, offering insights into asymmetric synthesis techniques (Schönstein et al., 2013).
Electrosynthesis of Quinolines
- Electrochemical Synthesis : Electrolysis in nitroalkanes or methanol yielded functionalized 4-alkylquinolines through alkylative heterocyclization of β-(2-amino-phenyl)-α,β-ynones. This method represents a novel approach to synthesizing substituted quinolines (Arcadi et al., 2007).
Synthesis of Antibacterial and Antifungal Agents
- Novel Quinazolines as Antimicrobial Agents : Synthesis of ethyl 4-[2-(2-chlorophenyl)-4-oxo-3-hydroquinazolin-3yl]-benzoate and its derivatives resulted in compounds with significant antibacterial and antifungal activities. These novel quinazolines highlight the potential of (3-phenylisoquinolin-4-yl)methanol derivatives in developing new antimicrobial agents (Desai et al., 2007).
Anticancer Evaluation of Thiophene-Quinoline Derivatives
- Anticancer Activity of Thiophene-Quinoline Analogues : The synthesis of isoxazolyl, triazolyl, and phenyl-based 3-thiophen-2-yl-quinoline derivatives, using click chemistry, led to potent and selective cytotoxic agents against various human cancer cell lines. This study provides insights into the potential of these derivatives in cancer therapy (Othman et al., 2019).
Functionalization and Coupling Reactions
- Double Functionalization of Quinoline : Research on the simultaneous double C2/C3 functionalization of quinoline with p-nitrobenzoyl(phenyl)acetylene in aqueous potassium hydroxide led to new insights into synthetic methods for quinoline derivatives (Belyaeva et al., 2018).
Mechanistic Studies in Copper-Catalyzed Reactions
- Copper-Catalyzed Oxidative Coupling with N-phenyl Tetrahydroisoquinoline : The study of a copper-catalyzed oxidative coupling reaction provided insights into the role of methanol in stabilizing reactive intermediates and the mechanism involved. This research is crucial for understanding and optimizing copper-catalyzed reactions (Boess et al., 2011).
Propriétés
IUPAC Name |
(3-phenylisoquinolin-4-yl)methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13NO/c18-11-15-14-9-5-4-8-13(14)10-17-16(15)12-6-2-1-3-7-12/h1-10,18H,11H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZMQCDGMHTIQCDS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(C3=CC=CC=C3C=N2)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40473178 | |
| Record name | (3-phenylisoquinolin-4-yl)methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40473178 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
235.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3-Phenylisoquinolin-4-yl)methanol | |
CAS RN |
385416-19-3 | |
| Record name | (3-phenylisoquinolin-4-yl)methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40473178 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



